molecular formula C8H17N B13205689 2,2-Diethylpyrrolidine

2,2-Diethylpyrrolidine

Cat. No.: B13205689
M. Wt: 127.23 g/mol
InChI Key: ZRGQODBQCKIFRN-UHFFFAOYSA-N
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Description

2,2-Diethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, where two ethyl groups are substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-dibromobutane with diethylamine under basic conditions, leading to the formation of the pyrrolidine ring with ethyl substitutions at the second carbon position.

Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of 2,2-diethylpyrrole. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with ethyl substitutions.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2,2-Diethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Diethylpyrrolidine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Its unique structure allows it to interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with no ethyl substitutions.

    2,2-Dimethylpyrrolidine: A similar compound with methyl groups instead of ethyl groups.

    2,5-Dimethylpyrrolidine: Another derivative with methyl groups at different positions.

Uniqueness: 2,2-Diethylpyrrolidine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterparts, the ethyl groups provide different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,2-diethylpyrrolidine

InChI

InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3

InChI Key

ZRGQODBQCKIFRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN1)CC

Origin of Product

United States

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